molecular formula C8H15NO3 B15334045 Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate

Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate

Cat. No.: B15334045
M. Wt: 173.21 g/mol
InChI Key: WDWKJUJRVDKXLW-UHFFFAOYSA-N
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Description

Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate is a chiral compound with potential applications in various fields such as pharmaceuticals, organic synthesis, and chemical research. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: This step may involve the hydroxymethylation of the pyrrolidine ring using formaldehyde and a suitable catalyst.

    Esterification: The final step involves the esterification of the hydroxymethylated pyrrolidine with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential intermediate in the synthesis of biologically active compounds.

    Medicine: Possible use in the development of pharmaceuticals due to its chiral nature.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study through experimental research.

Comparison with Similar Compounds

Similar Compounds

    Methyl ®-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate: The enantiomer of the compound, which may have different biological activities.

    2-(Hydroxymethyl)pyrrolidine: A simpler analog without the ester group.

    N-Methylpyrrolidine: A related compound with a different substitution pattern.

Uniqueness

Methyl (S)-2-[2-(Hydroxymethyl)-1-pyrrolidinyl]acetate is unique due to its specific stereochemistry and functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetate

InChI

InChI=1S/C8H15NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h7,10H,2-6H2,1H3

InChI Key

WDWKJUJRVDKXLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCCC1CO

Origin of Product

United States

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